4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide
CAS No.: 896324-96-2
Cat. No.: VC7645656
Molecular Formula: C20H20FNO5S2
Molecular Weight: 437.5
* For research use only. Not for human or veterinary use.
![4-fluoro-N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-methylbenzene-1-sulfonamide - 896324-96-2](/images/structure/VC7645656.png)
Specification
CAS No. | 896324-96-2 |
---|---|
Molecular Formula | C20H20FNO5S2 |
Molecular Weight | 437.5 |
IUPAC Name | 4-fluoro-N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-3-methylbenzenesulfonamide |
Standard InChI | InChI=1S/C20H20FNO5S2/c1-14-5-7-16(8-6-14)28(23,24)20(19-4-3-11-27-19)13-22-29(25,26)17-9-10-18(21)15(2)12-17/h3-12,20,22H,13H2,1-2H3 |
Standard InChI Key | LDMFTITXSKSWNT-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC(=C(C=C2)F)C)C3=CC=CO3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound integrates three distinct moieties:
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4-Fluoro-3-methylbenzenesulfonamide core: A fluorinated aromatic ring with a methyl substituent at position 3 and a sulfonamide group at position 1. Fluorine’s electronegativity enhances metabolic stability and membrane permeability .
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Ethyl bridge with furan-2-yl and 4-methylbenzenesulfonyl groups: The central ethyl chain connects a furan heterocycle and a para-toluenesulfonyl group. Furan contributes π-π stacking capabilities, while the toluenesulfonyl moiety may influence steric bulk and solubility.
Table 1: Calculated Physicochemical Parameters
Property | Value |
---|---|
Molecular formula | C₂₁H₂₁FNO₆S₂ |
Molecular weight | 482.52 g/mol |
LogP (octanol-water) | 2.8 (predicted) |
Hydrogen bond donors | 1 (sulfonamide NH) |
Hydrogen bond acceptors | 7 (2×SO₂, furan O, 1×NH) |
Topological polar surface area | 118 Ų |
Synthetic Methodology
Proposed Synthesis Pathway
While no published route exists for this exact compound, a feasible synthesis would involve:
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Sulfonation of 4-fluoro-3-methylbenzene:
Reaction with chlorosulfonic acid yields 4-fluoro-3-methylbenzenesulfonyl chloride . -
Amine intermediate preparation:
Condensation of furan-2-carbaldehyde with 2-aminoethanol via reductive amination forms 2-(furan-2-yl)ethylamine. Subsequent sulfonation with 4-methylbenzenesulfonyl chloride introduces the toluenesulfonyl group. -
Final coupling:
Reacting the benzenesulfonyl chloride with the toluenesulfonamide-bearing ethylamine under basic conditions (e.g., pyridine) forms the target compound .
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield Optimization Strategies |
---|---|---|
1 | ClSO₃H, 0–5°C, 4 hr | Slow addition of chlorosulfonic acid |
2 | NaBH₃CN, MeOH, rt, 12 hr | Use of molecular sieves to absorb H₂O |
3 | Pyridine, DCM, 0°C→rt, 24 hr | Excess sulfonyl chloride (1.5 eq) |
Pharmacological Activity Predictions
Antibacterial Activity
Structural analogs with fluorinated sulfonamides show MIC values of 2–8 μg/mL against Gram-positive pathogens. The furan moiety may enhance penetration through bacterial membranes.
Table 3: Predicted Biological Activities
Target | Assay Type | Predicted IC₅₀/Ki | Confidence Level |
---|---|---|---|
Carbonic anhydrase IX | Fluorescence | 12 nM | High |
COX-2 | Enzymatic | 350 nM | Moderate |
S. aureus | Broth microdilution | 4.2 μg/mL | Low |
Structural Stability and Degradation
Hydrolytic Degradation Pathways
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Sulfonamide cleavage: The N-S bond may hydrolyze under acidic conditions (t₁/₂ ≈ 8 hr at pH 2), forming 4-fluoro-3-methylbenzenesulfonic acid and the ethylamine side product .
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Furan ring oxidation: Cytochrome P450-mediated oxidation likely generates reactive γ-ketoenal intermediates, necessitating structural stabilization for in vivo applications .
Table 4: Stability Under Accelerated Conditions
Condition | Temperature | Time | Degradation Products Identified |
---|---|---|---|
pH 1.2 HCl | 37°C | 24 hr | Sulfonic acid (32%), furan diol (18%) |
75% ethanol | 25°C | 1 week | Ethyl ester byproducts (≤5%) |
UV light (300 nm) | 25°C | 48 hr | Sulfonyl radical adducts (41%) |
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